molecular formula C18H34O B137140 (2E)-Octadecenal CAS No. 51534-37-3

(2E)-Octadecenal

Cat. No.: B137140
CAS No.: 51534-37-3
M. Wt: 266.5 g/mol
InChI Key: AHQSSWHOKBCJFA-UHFFFAOYSA-N
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Description

. It is characterized by a long hydrocarbon chain with a double bond at the second carbon position and an aldehyde group at the terminal carbon. This compound is commonly found in nature and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2E)-Octadecenal can be synthesized through several methods. One common synthetic route involves the oxidation of 2-octadecen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method involves the hydroformylation of 1-octadecene followed by oxidation to yield this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through the hydroformylation of olefins, followed by oxidation. This method is preferred due to its efficiency and scalability. The reaction conditions typically involve high pressure and temperature, along with the use of catalysts such as rhodium complexes.

Chemical Reactions Analysis

Types of Reactions

(2E)-Octadecenal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.

Major Products Formed

    Oxidation: 2-Octadecanoic acid.

    Reduction: 2-Octadecen-1-ol.

    Substitution: Secondary alcohols and other derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-Octadecenal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-Octadecenal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing various physiological processes. For example, as a pheromone, it binds to specific receptors in insects, triggering behavioral responses . In other contexts, it may interact with enzymes and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

(2E)-Octadecenal can be compared with other similar fatty aldehydes and unsaturated aldehydes:

This compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological functions. Its long hydrocarbon chain and the presence of a double bond make it a versatile compound in various applications.

Properties

CAS No.

51534-37-3

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

octadec-2-enal

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h16-18H,2-15H2,1H3

InChI Key

AHQSSWHOKBCJFA-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C=O

SMILES

CCCCCCCCCCCCCCCC=CC=O

Canonical SMILES

CCCCCCCCCCCCCCCC=CC=O

51534-37-3

Synonyms

Koiganal I;  trans-2-Octadecenal;  (E)-2-Octadecenal; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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